1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate
Description
The exact mass of the compound this compound is 451.13795002 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dimethyl 2-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-13-7-5-6-8-17(13)26-19(27)12-18(31-2)20(25-26)21(28)24-16-11-14(22(29)32-3)9-10-15(16)23(30)33-4/h5-12H,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWBQYOUOOGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Dihydropyridazine moiety : This structure is known for various biological activities, including anti-inflammatory and analgesic effects.
- Benzene dicarboxylate : This part is often linked to the modulation of metabolic pathways.
- Methoxy group : The presence of a methoxy group can enhance lipophilicity and bioavailability.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyridazine showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in vitro. Research has shown that similar compounds exhibit effectiveness against a range of bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Compounds structurally related to this one have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which are critical in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A research article published in Tetrahedron highlighted the synthesis and evaluation of pyridazine derivatives. One derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting significant anticancer potential .
- Antimicrobial Testing : In another study, a series of related compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating strong antimicrobial activity .
- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that similar compounds reduced inflammatory markers significantly compared to controls .
The biological activities of This compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It could interact with various receptors that mediate cellular responses to external stimuli.
- Gene Expression Regulation : Similar compounds have been shown to affect gene expression related to cell cycle regulation and apoptosis.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that compounds similar to 1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazine compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it has potential against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it a promising candidate for developing new pesticides. Its efficacy against specific pests can be attributed to its ability to inhibit key enzymes involved in the metabolism of target organisms . Research into its formulation as a pesticide has shown that it can effectively control pest populations while minimizing environmental impact.
Case Study 1: Anticancer Research
A focused study on the anticancer properties of similar compounds revealed that modifications in the dihydropyridazine structure could enhance cytotoxicity against breast cancer cells. The study utilized various analogs to assess their effects on cell viability and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, suggesting that the compound may serve as a lead structure for developing new antibiotics .
Q & A
Q. What are the optimal synthetic conditions for achieving high purity of this compound?
- Methodological Answer : A one-pot, two-step reaction protocol under controlled temperatures (e.g., 45–60°C) and inert atmosphere is recommended. Use DIPEA (N,N-diisopropylethylamine) as a base to facilitate amide bond formation, and purify via column chromatography (hexane/EtOH gradient). Monitor reaction progress using TLC (Rf ~0.6–0.7). For analogs, yields of 51–61% are typical, with purity confirmed by HRMS (e.g., observed vs. calculated m/z discrepancies <0.0162) .
Table 1 : Representative Synthesis Data for Analogous Compounds
| Compound | Yield (%) | Purity (%) | Melting Point (°C) | HRMS (Observed) |
|---|---|---|---|---|
| Analog 1 | 61 | 98 | 223–225 | 550.0816 |
| Analog 2 | 55 | 95 | 215–217 | 536.0921 |
| Analog 3 | 51 | 93 | 243–245 | 578.1234 |
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR (DMSO-d6 or CDCl3) to confirm proton environments (e.g., methoxy δ ~3.8 ppm, aromatic protons δ ~6.5–8.5 ppm).
- IR spectroscopy (KBr pellet) to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- HRMS (ESI) to validate molecular weight (error <5 ppm). For example, analogs show consistent agreement between theoretical and observed m/z values .
Q. How can low yields in multi-step synthesis be mitigated?
- Methodological Answer : Optimize stoichiometry (1.1–1.2 equiv. of nucleophilic reagents) and employ slow addition of reactive intermediates to minimize side reactions. Use HPLC-grade solvents to reduce impurities. For dihydropyridazine derivatives, maintain anhydrous conditions to prevent hydrolysis. Post-reaction, precipitate the product using ice-cold ethanol to enhance crystallinity .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify energetically favorable pathways. Validate predictions with experimental kinetic data (e.g., rate constants under varying temperatures). Computational models can reduce trial-and-error by ~40% by narrowing solvent, catalyst, and temperature conditions .
Q. What strategies resolve contradictions between theoretical and observed spectroscopic data?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- Compare experimental IR peaks with vibrational frequency simulations (e.g., Gaussian software).
- Recalculate HRMS with isotopic distribution tools (e.g., mMass) to account for adducts (e.g., [M+Na]+). For example, discrepancies in carbonyl peaks may arise from rotational isomerism, requiring variable-temperature NMR studies .
Q. How to design experiments to elucidate the compound’s reaction mechanism?
- Methodological Answer :
- Use isotopic labeling (e.g., 18O in carbonyl groups) to track bond cleavage/formation via MS.
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation. For dihydropyridazine derivatives, focus on the stability of the 6-oxo group under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
